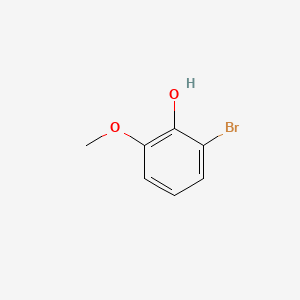

2-Bromo-6-methoxyphenol

Description

Significance of Halogenated and Methoxylated Phenols in Organic Synthesis

Halogenated and methoxylated phenols are of paramount importance in the landscape of organic synthesis. Phenolic compounds, in general, are foundational materials for many industrial productions. scholarsresearchlibrary.com The introduction of a halogen atom (such as bromine) or a methoxy (B1213986) group onto the phenol (B47542) ring alters the molecule's electronic properties and reactivity, making these compounds highly versatile building blocks.

Halogenated phenols are recognized as significant industrial pollutants but are also crucial intermediates in chemical synthesis. scholarsresearchlibrary.comresearchgate.net The presence of a halogen can enhance the biological activity of a molecule. researchgate.net They are found in a variety of natural products, particularly from marine organisms, which often exhibit antibacterial and anticancer properties. researchgate.net In synthesis, the halogen acts as a useful handle, a leaving group that allows for the introduction of other functional groups through various coupling reactions. evitachem.com

The methoxy group (–OCH₃) is another key substituent. wikipedia.org In nature, methoxy groups are common in natural products like lignins and flavonoids. wikipedia.org In organic synthesis, the methoxy group is an electron-donating group, which can activate the aromatic ring towards electrophilic substitution, directing incoming groups to specific positions. wikipedia.orgacs.org This electronic influence is crucial for controlling the regioselectivity of reactions. The demethylation of methoxy phenols is also a valuable strategy for producing other important phenolic derivatives. encyclopedia.pub The combination of both halogen and methoxy substituents on a phenol ring, as seen in 2-Bromo-6-methoxyphenol, creates a molecule with a unique and valuable reactivity profile.

Role of this compound as a Pivotal Intermediate in Contemporary Chemical Research

This compound, also known as 6-Bromoguaiacol, has emerged as a pivotal intermediate in various fields of chemical research. cymitquimica.comchembk.com Its primary role is as a building block in organic synthesis, particularly for creating more complex molecules. chembk.comhaihangchem.com The compound's structure, featuring a hydroxyl group, a methoxy group, and a bromine atom on a benzene (B151609) ring, provides multiple reactive sites for chemical modification.

This trifunctional nature allows for a stepwise and controlled introduction of different chemical moieties. For instance, the phenolic hydroxyl can be used in etherification or esterification reactions, the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, and the aromatic ring itself can undergo further substitution. evitachem.com This versatility makes it a valuable starting material in the synthesis of pharmaceuticals and agrochemicals. evitachem.comalfa-chemical.com Researchers utilize this compound to construct the core structures of targeted molecules with potential biological activities. evitachem.com

Overview of Key Research Areas Pertaining to this compound

The utility of this compound as a chemical intermediate has led to its application in several key research areas. chembk.comalfa-chemical.com Its primary application is as a pharmaceutical intermediate, forming the structural basis for a range of therapeutic agents. chemicalbook.comthermofisher.comfishersci.be

Key research areas include:

Medicinal Chemistry : The compound is a precursor for the synthesis of novel molecules with potential therapeutic applications. evitachem.com For example, it is a starting material for derivatives studied for their antimicrobial activity against pathogens like Mycobacterium tuberculosis by targeting specific enzymes essential for bacterial growth.

Organic Synthesis : Beyond medicinal applications, it is used to synthesize a variety of organic compounds, including polymers and dyes. alfa-chemical.com Its predictable reactivity makes it a reliable component in multi-step synthetic sequences.

Agrochemicals : The synthesis of new agrochemicals is another area where this compound finds use, contributing to the development of new pesticides and herbicides. alfa-chemical.com

Materials Science : Due to its unique chemical properties, it is also employed in studies involving crystal structures and the development of new materials. evitachem.com

The ongoing research into compounds derived from this compound highlights its significance as a versatile platform for chemical innovation.

Chemical and Physical Properties of this compound

The following tables provide a summary of the key physical and chemical properties of this compound.

Table 1: General Information and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | This compound | thermofisher.comnih.gov |

| Synonyms | 6-Bromoguaiacol, 3-Bromo-2-hydroxyanisole | cymitquimica.comcalpaclab.com |

| CAS Number | 28165-49-3 | thermofisher.comnih.gov |

| Molecular Formula | C₇H₇BrO₂ | cymitquimica.comnih.gov |

| Molecular Weight | 203.03 g/mol | nih.gov |

| InChI Key | WEUFQISIJPSTBM-UHFFFAOYSA-N | cymitquimica.comthermofisher.com |

| Canonical SMILES | COC1=C(O)C(Br)=CC=C1 | thermofisher.com |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow powder or crystals | haihangchem.comthermofisher.com |

| Melting Point | 61.0-67.0 °C | thermofisher.com |

| Boiling Point | 146 °C / 4 mmHg | chembk.comchemicalbook.com |

| Solubility | Slightly soluble in water | chemicalbook.comfishersci.be |

| Density | 1.585 g/cm³ (Predicted) | chembk.com |

| Flash Point | 86.5 °C | chembk.com |

| Topological Polar Surface Area | 29.5 Ų | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUFQISIJPSTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452141 | |

| Record name | 2-BROMO-6-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28165-49-3 | |

| Record name | 2-BROMO-6-METHOXYPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 2 Bromo 6 Methoxyphenol and Its Derivatives

Established Synthetic Routes for 2-Bromo-6-methoxyphenol

The synthesis of this compound can be approached through several methodologies, each with distinct advantages and challenges. The primary strategies involve either the direct modification of a simpler phenol (B47542) precursor or a more elaborate sequence of reactions that build the desired substitution pattern through functional group interconversions.

Direct Halogenation Techniques and Regioselectivity Considerations

The direct bromination of 2-methoxyphenol (guaiacol) is a primary consideration for synthesizing brominated methoxyphenols. This reaction is an electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. Both are potent activating, ortho-, para-directing groups.

However, the direct bromination of guaiacol (B22219) does not typically yield this compound as the major product. The hydroxyl group's directing effect, which is generally stronger, combined with the methoxy group's influence, preferentially directs the incoming electrophile (bromine) to the position para to the hydroxyl group. This leads to the formation of 4-bromo-2-methoxyphenol (B1221611) as the primary isomer. Synthesizing the 5-bromo isomer can be achieved using reagents like N-bromosuccinimide. chemicalbook.com

To achieve bromination at the 6-position, which is ortho to both the hydroxyl and methoxy groups, steric hindrance and the complex interplay of electronic effects must be overcome. Direct halogenation is therefore often not a viable high-yield route to this compound, necessitating more strategic, multi-step approaches. nih.gov

Multistep Synthetic Sequences Involving Functional Group Interconversions

Given the regioselectivity challenges of direct halogenation, multistep synthetic pathways are often required to produce this compound. These routes rely on the principle of functional group interconversion (FGI), where one functional group is transformed into another to achieve the desired substitution pattern. ub.eduimperial.ac.uk Such strategies may involve the use of protecting groups or starting from a molecule with a different arrangement of substituents.

A general multistep approach could involve:

Protection: The highly activating phenolic hydroxyl group of a precursor like 2-methoxyphenol is protected (e.g., through acetylation with acetic anhydride) to moderate its directing effect. google.com

Bromination: The protected intermediate is then subjected to bromination. The altered electronic and steric profile of the protected group can influence the regioselectivity of the halogenation step. google.com

Deprotection: The protecting group is subsequently removed to reveal the phenolic hydroxyl group, yielding the final product. google.com

An alternative strategy involves starting with a precursor that already contains the desired bromine-phenol arrangement and then introducing the methoxy group, or vice versa. For instance, a process for synthesizing the related compound 2-bromo-6-methoxynaphthalene (B28277) involves the bromination of 2-methoxynaphthalene (B124790) to yield a dibromo intermediate, followed by a selective debromination using metallic iron to obtain the desired monobrominated product. googleapis.comgoogle.com While applied to a naphthalene (B1677914) system, the principles of controlling halogenation and selective dehalogenation are key strategies in multistep syntheses of substituted phenols.

Synthesis of Complex Organic Scaffolds Utilizing this compound

This compound serves as a valuable building block for synthesizing a variety of more complex organic molecules due to its distinct functional groups, which can be selectively targeted for further reactions.

Utilization in Schiff Base Synthesis and Related Condensation Reactions

Schiff bases, characterized by the imine (-C=N-) functional group, are an important class of compounds with diverse applications. jcsp.org.pk They are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). researchgate.netresearchgate.net

This compound can be utilized as a precursor for Schiff base synthesis, generally following a two-step pathway:

Formylation: The phenol is first converted into an aldehyde. This can be achieved through various formylation reactions that introduce a -CHO group onto the aromatic ring, typically at the position para to the hydroxyl group, yielding a substituted salicylaldehyde. A key intermediate is 2-bromo-6-methoxy-benzaldehyde. chemimpex.com

Condensation: The resulting aldehyde is then reacted with a primary amine under reflux conditions, leading to the formation of the Schiff base. jcsp.org.pk

An example of this is the synthesis of (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol, which involves refluxing a solution of the corresponding hydroxy-methoxy-benzaldehyde with a substituted aniline (B41778) in ethanol. jcsp.org.pk This methodology highlights how the this compound scaffold can be elaborated into more complex structures. nih.govresearchgate.net

| Reaction Step | Reagents and Conditions | Product Type | Reference |

| Formylation | Varies (e.g., Reimer-Tiemann, Duff reaction) | Substituted Salicylaldehyde | chemimpex.com |

| Condensation | Primary Amine, Ethanol, Reflux | Schiff Base (Imine) | jcsp.org.pk |

Application in the Construction of Pharmaceutical Precursors and Intermediates

The structural motifs present in this compound and its derivatives are found in various biologically active molecules. Consequently, it serves as an important intermediate in the synthesis of pharmaceutical agents. chemimpex.com The presence of the bromine atom is particularly useful, as it can be readily transformed or used as a handle for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-nitrogen bonds.

Derivatives like 2-Bromo-6-methoxy-benzaldehyde are explicitly cited as intermediates in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com Furthermore, the closely related compound 2-bromo-6-methoxynaphthalene is a key intermediate in the manufacture of the widely used non-steroidal anti-inflammatory drug (NSAID) Naproxen. google.comgoogle.com Similarly, other substituted bromophenols, such as 2-bromo-6-nitrophenol, are used in synthesizing potential antitumor, antifungal, and antibacterial agents. nbinno.com The Ugi multicomponent reaction, a powerful tool in drug discovery, has been used to synthesize pharmaceutical ingredients where bromo-isocyanopyridine, a related heterocyclic structure, was employed. nih.gov This demonstrates the utility of the bromo-alkoxy-aromatic motif in constructing complex pharmaceutical precursors.

Derivatization Strategies for Agrochemically Relevant Compounds

In addition to pharmaceuticals, this compound is a precursor for compounds with potential applications in agrochemistry. chemimpex.com Many herbicides and insecticides are complex organic molecules built from versatile aromatic intermediates. For example, 2-Bromo-6-nitrophenol is noted as a starting material for the production of herbicides and insecticides. nbinno.com

Pathways for Advanced Materials Synthesis, Including Polymers and Coatings

This compound is a valuable precursor in the development of advanced materials such as specialized polymers and functional coatings. The reactivity of its hydroxyl and bromo substituents allows for its incorporation into polymeric structures through various polymerization techniques. For instance, the phenolic hydroxyl group can participate in condensation polymerization reactions.

Furthermore, the bromine atom provides a reactive site for cross-coupling reactions, enabling the grafting of this compound moieties onto existing polymer backbones or the synthesis of novel monomers for subsequent polymerization. This approach is instrumental in designing materials with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. Research has shown that related brominated phenolic compounds can be utilized in the synthesis of high-performance polymers. The autopolymerization of compounds like 2-bromo-3-methoxythiophene, which shares some structural similarities, highlights the potential for creating conjugated polymers from halogenated monomers. researchgate.net

Synthesis of Dyes and Pigments from this compound

The aromatic scaffold of this compound is a suitable starting point for the synthesis of various dyes and pigments. The electron-donating nature of the hydroxyl and methoxy groups, combined with the potential for modification at the bromine position, allows for the creation of chromophoric systems.

A common strategy involves diazotization of an aromatic amine followed by coupling with this compound to form azo dyes. The substituents on the benzene (B151609) ring of this compound can influence the color of the resulting dye by modifying the electronic properties of the chromophore. The synthesis of chromophores can be achieved through multicomponent reactions, which offer an efficient one-pot approach to functional π-systems. nih.gov

Preparation of Polysaccharides Incorporating this compound Moieties

The incorporation of this compound moieties into polysaccharides is a promising strategy for modifying the properties of these natural polymers. This functionalization can impart new characteristics, such as hydrophobicity, antioxidant activity, or antimicrobial properties.

One approach involves the reaction of the hydroxyl group of this compound with activated polysaccharides. For instance, cellulose (B213188) can be modified by reacting it with reactive intermediates derived from this compound. Studies have demonstrated the synthesis of branched polysaccharides by reacting cellulose with compounds like 2,3,4,6-tetraacetyl-1-bromo-alpha-D-glucopyranoside, indicating the feasibility of incorporating brominated moieties. researchgate.netresearchgate.net

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalytic methods, particularly those involving transition metals, play a pivotal role in the synthesis of derivatives from this compound. These approaches offer high efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is widely used to couple organoboron compounds with organic halides. wikipedia.orgresearchgate.net In the context of this compound, the bromine atom serves as an excellent handle for such transformations.

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org This reaction allows for the introduction of a wide variety of substituents, including alkyl, alkenyl, and aryl groups, at the 2-position of the phenol ring. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving aryl bromides.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | 60-80 |

This table presents typical conditions and may vary depending on the specific substrates.

Other Transition Metal-Catalyzed Transformations

Beyond palladium, other transition metals such as copper, nickel, and rhodium can also catalyze a variety of transformations involving this compound. mdpi.comrsc.org For example, copper-catalyzed reactions can be used for C-O and C-N bond formation, allowing for the synthesis of diaryl ethers and arylamines, respectively. Nickel catalysts can also be employed for cross-coupling reactions, sometimes offering different reactivity or selectivity compared to palladium.

These transition metal-catalyzed reactions significantly expand the synthetic utility of this compound, providing access to a diverse range of derivatives with potential applications in medicinal chemistry, materials science, and other fields. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis and derivatization of this compound, several green chemistry approaches can be applied.

One key aspect is the use of more environmentally benign solvents. Water, ionic liquids, or solvent-free conditions are increasingly being explored as alternatives to traditional volatile organic solvents. rasayanjournal.co.in Additionally, the use of catalytic methods, as discussed in the previous section, is inherently a green approach as it reduces the amount of reagents required and often leads to higher atom economy.

The development of one-pot or multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing waste, and saving energy. nih.gov Furthermore, the use of renewable starting materials and the design of biodegradable products are important considerations for the entire lifecycle of chemicals derived from this compound. The use of plant extracts for the synthesis of nanoparticles is an example of a green synthesis method. ejcmpr.com

Development of Environmentally Benign Synthetic Routes

Traditional methods for the bromination of phenols often rely on hazardous reagents like elemental bromine and chlorinated solvents, which pose significant environmental and safety concerns. In response, researchers have been actively developing greener alternatives that minimize waste, reduce energy consumption, and utilize less toxic substances.

A promising approach involves the use of N-Bromosuccinimide (NBS) as a brominating agent in more environmentally friendly solvent systems. One study explored the bromination of guaiacol (2-methoxyphenol), the direct precursor to this compound, using NBS in conjunction with an ionic liquid, 1-butyl-3-methylimidazolium bromide ([Bmim]Br). This reaction proceeds at room temperature, eliminating the need for heating and thus reducing energy input. The use of ionic liquids is advantageous as they are often reusable, contributing to a more sustainable process.

Visible-light photoredox catalysis has also emerged as a powerful and green tool for the synthesis of brominated phenols. This method utilizes a photocatalyst, such as Ru(bpy)₃Cl₂, which becomes activated upon absorption of visible light. The excited catalyst can then facilitate the in situ generation of a brominating species from a benign bromine source like carbon tetrabromide (CBr₄), which is used in stoichiometric amounts. beilstein-journals.org This technique avoids the direct handling of corrosive and toxic molecular bromine and often proceeds under mild reaction conditions. beilstein-journals.org Research in this area has demonstrated the successful bromination of a variety of phenol derivatives with high yields. beilstein-journals.org

Furthermore, enzymatic bromination presents a highly sustainable pathway. Bromoperoxidase enzymes, found in marine algae, can catalyze the selective bromination of phenolic compounds using bromide salts and hydrogen peroxide as a green oxidant. This biocatalytic approach operates under mild aqueous conditions and exhibits high selectivity, minimizing the formation of unwanted byproducts.

A more conventional, yet optimized, synthetic route involves the acetylation of o-methoxyphenol, followed by bromination with bromine catalyzed by iron powder, and subsequent deacetylation. While this method uses bromine, the catalytic use of iron and the potential for solvent recycling can improve its environmental footprint compared to older protocols.

Optimization of Reaction Conditions for Sustainability

The sustainability of a synthetic route is not only determined by the choice of reagents but also by the optimization of reaction parameters to maximize efficiency and minimize environmental impact. Key factors that are often targeted for optimization include the choice of solvent, catalyst loading, reaction temperature, and time.

In the context of visible-light photoredox catalysis for the bromination of phenols, the choice of solvent has been shown to be critical. Studies on the bromination of 4-methoxyphenol, a compound structurally related to guaiacol, revealed that acetonitrile (B52724) (CH₃CN) was the optimal solvent, leading to significantly higher yields compared to other solvents like methanol, dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF). beilstein-journals.org This highlights the importance of solvent screening to enhance reaction efficiency and reduce waste from side reactions or incomplete conversions.

The loading of the photocatalyst is another crucial parameter for optimization. Research has shown that reducing the catalyst concentration from 5 mol% to as low as 1 mol% can still provide comparable and high yields of the brominated product. beilstein-journals.org Minimizing the amount of catalyst, which is often a precious metal complex, is essential for reducing the cost and the environmental burden of the synthesis.

Temperature and reaction time are also key variables. The ability to conduct reactions at ambient temperature, as demonstrated in both the ionic liquid-mediated NBS bromination and the photocatalytic methods, significantly reduces energy consumption. Optimizing the reaction time ensures that the process is as efficient as possible, minimizing the operational time and associated energy costs.

The following interactive data table summarizes the optimization of various parameters for the photocatalytic bromination of a model phenol substrate, which provides valuable insights for the sustainable synthesis of this compound.

| Parameter | Variation | Outcome | Sustainability Implication |

| Solvent | Acetonitrile | High Yield | Improved efficiency, reduced waste |

| Methanol | Low Yield | Inefficient, potential for more waste | |

| DMF | Moderate Yield | Less efficient than acetonitrile | |

| Catalyst Loading | 5 mol% | High Yield | Effective but higher cost/metal usage |

| 3 mol% | Comparable High Yield | Reduced cost and metal waste | |

| 1 mol% | Comparable High Yield | Optimal for sustainability | |

| Atmosphere | Open to Air | Highest Yield | Operational simplicity, avoids inert gas |

| Nitrogen | High Yield | Requires inert atmosphere setup | |

| Oxygen | Lower Yield | Less efficient |

The development of environmentally benign synthetic routes and the meticulous optimization of reaction conditions are paramount for the sustainable production of this compound. The shift towards greener reagents like NBS and photocatalytic systems, coupled with the fine-tuning of reaction parameters, paves the way for more economical and ecologically responsible chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Methoxyphenol

Reaction Pathways and Transformation Mechanisms

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, proceeding through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation (an arenium ion), followed by deprotonation to restore aromaticity. wikipedia.org The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are dictated by the electronic properties of the existing substituents. science.gov

In 2-bromo-6-methoxyphenol, both the hydroxyl and methoxy (B1213986) groups are potent activating groups that direct incoming electrophiles to the positions ortho and para relative to themselves. The bromine atom is weakly deactivating but also directs ortho and para. The cumulative effect of these groups determines the position of further substitution.

The directing effects of the substituents are summarized in the table below.

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Ortho/Para/Meta Directing |

| -OH | C1 | +R > -I | Strongly Activating | Ortho, Para |

| -Br | C2 | -I > +R | Weakly Deactivating | Ortho, Para |

| -OCH₃ | C6 | +R > -I | Strongly Activating | Ortho, Para |

Data compiled from general principles of electrophilic aromatic substitution. science.govmasterorganicchemistry.com

Considering the structure of this compound, the available positions for substitution are C3, C4, and C5.

Position C4 is para to the hydroxyl group and ortho to the bromine atom.

Position C5 is meta to the hydroxyl and methoxy groups.

Position C3 is ortho to both the hydroxyl and methoxy groups.

Given that the -OH and -OCH₃ groups are significantly stronger activating groups than the directing effect of the -Br atom, substitution is overwhelmingly directed by them. The C3 and C5 positions are activated by one of these groups, while the C4 position is activated by the hydroxyl group. Steric hindrance from the adjacent bromine and methoxy groups may influence the site of attack. However, the C4 position (para to the powerful hydroxyl directing group) is often a favored site for electrophilic attack.

Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. byjus.com For this compound, this would likely yield 2-bromo-6-methoxy-4-nitrophenol.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst to introduce another halogen atom. byjus.com Bromination would be expected to yield a dibromo-methoxyphenol isomer.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst to introduce an alkyl or acyl group, respectively. wikipedia.org

Nucleophilic aromatic substitution (SNAr) typically involves the replacement of a leaving group (like a halide) on an aromatic ring by a nucleophile. masterorganicchemistry.com This reaction is generally challenging for simple aryl halides because of the high energy required to break the strong carbon-halogen bond and the electronic repulsion between the electron-rich aromatic ring and the incoming nucleophile. libretexts.org

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.orgopenstax.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. libretexts.orglibretexts.org

This compound lacks such strong electron-withdrawing groups. Instead, it possesses electron-donating hydroxyl and methoxy groups, which destabilize the carbanionic intermediate required for the SNAr addition-elimination mechanism. Therefore, direct nucleophilic substitution of the bromine atom via the SNAr pathway is highly unfavorable under standard conditions.

However, nucleophilic substitution on an unactivated aryl halide can sometimes proceed through an alternative elimination-addition (benzyne) mechanism. libretexts.org This pathway requires a very strong base (like sodium amide, NaNH₂) and proceeds through a highly reactive benzyne (B1209423) intermediate. For this compound, treatment with a strong base could potentially lead to the formation of a methoxyphenoxy-benzyne intermediate, which would then be attacked by a nucleophile.

Phenols, particularly those with substitution patterns that prevent polymerization, can undergo oxidative coupling reactions to form dimers or larger oligomers. These reactions typically involve the formation of a phenoxy radical intermediate, which can then couple in various ways.

Applying this precedent to this compound, an analogous reaction would involve the oxidation of two molecules of the phenol (B47542), followed by coupling at the C4 position (para to the hydroxyl group) to yield a substituted biphenyl-diol. The reaction would likely proceed as follows:

Oxidation of the phenol to a phenoxy radical.

Resonance delocalization of the radical places spin density at the ortho and para positions.

Two radicals couple at the C4 position to form a C-C bond, yielding a dimeric product.

Grignard reagents are powerful organometallic nucleophiles prepared by reacting an organic halide with magnesium metal in an aprotic ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org These reagents have the general formula R-Mg-X and are invaluable for forming new carbon-carbon bonds. masterorganicchemistry.com

A critical limitation of Grignard reagents is their strong basicity. They react readily with even weakly acidic protons, such as those from water, alcohols, or carboxylic acids. youtube.comyoutube.com The phenolic hydroxyl group of this compound is acidic and would be immediately deprotonated by any Grignard reagent formed, destroying the reagent in an acid-base reaction.

Therefore, to successfully prepare a Grignard reagent from this compound, the acidic phenolic proton must first be protected. This is typically done by converting the hydroxyl group into a non-acidic functional group, such as a silyl (B83357) ether (e.g., by reacting with TBDMSCl) or a simple ether (e.g., MOM ether).

The proposed synthetic sequence would be:

Protection: The hydroxyl group is converted to a protecting group (PG) that is stable to the Grignard formation conditions.

Grignard Formation: The resulting aryl bromide (2-bromo-6-methoxy-1-(PG-oxy)benzene) is reacted with magnesium turnings in anhydrous ether to form the corresponding Grignard reagent.

Reaction: The Grignard reagent is then reacted with an electrophile (e.g., an aldehyde, ketone, or ester).

Deprotection: The protecting group is removed to regenerate the free hydroxyl group in the final product.

The Fries rearrangement is an organic reaction that converts a phenolic ester into a hydroxy aryl ketone through the action of a Lewis acid catalyst (e.g., AlCl₃). sigmaaldrich.com The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions. sigmaaldrich.com

This compound itself cannot undergo this reaction, but its ester derivatives can. For example, 2-bromo-6-methoxyphenyl acetate (B1210297) can be synthesized by reacting the phenol with acetyl chloride or acetic anhydride. This ester could then be subjected to Fries rearrangement conditions.

The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the generation of an acylium ion electrophile. This electrophile then attacks the electron-rich aromatic ring in a process analogous to a Friedel-Crafts acylation. The regiochemical outcome is dependent on factors like temperature and solvent. In the case of 2-bromo-6-methoxyphenyl acetate, the acyl group would be directed by the powerful activating O-acyl and methoxy groups to the available ortho and para positions of the ring. Given the substitution pattern, migration to the C3 or C5 positions would be plausible. Research on the Fries rearrangement of the analogous 3,5-dimethoxyphenyl acetate has shown that the ortho isomer is often the major or sole product. researchgate.net

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a strong organolithium base, such as n-butyllithium, to deprotonate a C-H bond that is ortho to a directing metalation group (DMG). organic-chemistry.org The DMG is a functional group containing a heteroatom that can coordinate to the lithium ion, positioning the base for selective deprotonation of the adjacent proton. baranlab.org

Both the methoxy group and a deprotonated hydroxyl group (an alkoxide) are effective DMGs. The relative directing power of various groups has been studied, with the O-carbamate group being one of the strongest, followed by the alkoxide and then the methoxy group. nih.gov

For this compound, treatment with two equivalents of a strong lithium base (like s-BuLi) would first deprotonate the acidic hydroxyl group to form a lithium phenoxide. This lithium phenoxide is a powerful DMG. The second equivalent of base would then be directed to deprotonate one of the ortho positions.

The position ortho to the lithium phenoxide is C2, which is occupied by bromine.

The other position ortho to the phenoxide is C6, occupied by the methoxy group.

The methoxy group at C6 can also direct metalation to the C5 position.

Competition between the directing groups would determine the site of lithiation. The lithium phenoxide is a stronger DMG than the methoxy group, but the ortho positions are blocked. However, the methoxy group can direct lithiation to the C5 position. Once the aryllithium species is formed, it can be trapped with various electrophiles (e.g., CO₂, aldehydes, silyl halides) to introduce a new functional group at that specific position with high regioselectivity. unblog.fr

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is primarily influenced by the existing substituents on the aromatic ring and the nature of the attacking reagent. While the molecule itself is achiral, its reactions can lead to the formation of chiral products, particularly in cases of asymmetric synthesis. The directing effects of the hydroxyl and methoxy groups, along with the steric hindrance imposed by the bromine atom, play a crucial role in determining the regioselectivity and, consequently, the stereochemical outcome of certain reactions.

For instance, in electrophilic aromatic substitution reactions, the incoming electrophile's position is directed by the activating hydroxyl and methoxy groups. However, the bulky bromine atom ortho to the hydroxyl group can sterically hinder attack at the adjacent position, thereby influencing the ratio of isomeric products. In reactions where a new stereocenter is formed, the existing functionalities can influence the facial selectivity of the attack, potentially leading to a diastereomeric or enantiomeric excess of one stereoisomer. The specific stereochemical outcomes are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.

Solvent Effects on Reactivity and Reaction Outcomes

The choice of solvent can significantly impact the reactivity of this compound and the outcome of its reactions. Solvents can influence reaction rates, selectivity, and even the reaction mechanism itself through various interactions, such as solvation of reactants, transition states, and products.

Hydrogen bond-accepting (HBA) solvents can have a pronounced effect on reactions involving phenols. These solvents can form hydrogen bonds with the hydroxyl group of this compound, which can alter its nucleophilicity and acidity. For example, in reactions where the phenoxide ion is the active nucleophile, polar aprotic solvents that can effectively solvate the cation without strongly hydrogen bonding to the phenoxide will enhance its reactivity.

The polarity of the solvent also plays a critical role. Polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in nucleophilic aromatic substitution reactions, a polar solvent can facilitate the departure of the bromide leaving group. Conversely, nonpolar solvents may be preferred for reactions that proceed through nonpolar transition states.

A summary of solvent effects on the reactivity of phenols, which can be extrapolated to this compound, is presented in the table below.

Influence of Substituents on Aromatic Ring Reactivity and Regioselectivity

The reactivity and regioselectivity of the aromatic ring in this compound are governed by the electronic and steric effects of its three substituents: the hydroxyl (-OH), methoxy (-OCH3), and bromo (-Br) groups.

Electronic Effects:

Hydroxyl and Methoxy Groups: Both the hydroxyl and methoxy groups are strong activating groups in electrophilic aromatic substitution reactions. minia.edu.eglumenlearning.com They donate electron density to the aromatic ring through resonance (p-π conjugation), making the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.comlibretexts.org This electron donation is most pronounced at the ortho and para positions relative to these groups.

Bromo Group: The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. minia.edu.eglibretexts.org However, it can also donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. The inductive effect generally outweighs the resonance effect, making the ring less reactive than benzene but still directing substitution to the ortho and para positions.

The combined effect of these substituents makes the aromatic ring of this compound highly activated towards electrophilic attack, with the positions ortho and para to the hydroxyl and methoxy groups being the most favored sites for substitution.

Regioselectivity:

The directing effects of the substituents determine the regioselectivity of substitution reactions.

The hydroxyl and methoxy groups are ortho, para-directors.

The bromo group is also an ortho, para-director.

In this compound, the positions are influenced as follows:

Position 3: Para to the methoxy group and ortho to the bromine atom.

Position 4: Para to the hydroxyl group.

Position 5: Ortho to the hydroxyl group and meta to both the bromo and methoxy groups.

The interplay of these directing effects, along with steric hindrance from the bulky bromine atom, will determine the final product distribution in a given reaction. For example, electrophilic attack is most likely to occur at the positions most strongly activated and sterically accessible.

The following table summarizes the influence of the substituents on the aromatic ring.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methoxyphenol and Its Adducts

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 2-Bromo-6-methoxyphenol is characterized by several key absorption bands that confirm its structure. The spectrum for this compound is available in spectral databases. nih.gov

A prominent feature is a broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are observed as weaker bands typically above 3000 cm⁻¹.

The presence of the methoxy (B1213986) group (-OCH₃) gives rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ and a strong C-O stretching band. The aryl ether C-O stretching vibration typically appears in the 1275-1200 cm⁻¹ region, while the phenolic C-O stretch is observed around 1200-1180 cm⁻¹. The C=C stretching vibrations within the aromatic ring produce a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of these peaks. Finally, the C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Table 1: Characteristic FT-IR Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3550-3200 (broad) | O-H Stretch | Phenolic -OH |

| > 3000 | C-H Stretch | Aromatic C-H |

| < 3000 | C-H Stretch | Methoxy -CH₃ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1200 | C-O Stretch | Phenol (B47542) |

FT-Raman spectroscopy serves as a valuable complement to FT-IR, as selection rules differ and vibrations that are weak in FT-IR may be strong in FT-Raman, and vice-versa. researchgate.net This is particularly true for non-polar bonds and symmetric vibrations. An FT-Raman spectrum for this compound has been recorded. nih.gov

In the FT-Raman spectrum of this compound, the symmetric "breathing" modes of the aromatic ring are expected to produce strong signals. Aromatic C-H stretching vibrations are also readily observed. The C-O and C-Br bonds will also exhibit characteristic bands. The complementary nature of FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule, aiding in a thorough structural confirmation. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The substituted benzene ring in this compound acts as a chromophore, the part of the molecule responsible for absorbing UV or visible light.

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π) molecular orbitals within the aromatic system. tanta.edu.eg These transitions typically give rise to strong absorption bands in the UV region. The presence of the hydroxyl, methoxy, and bromo substituents, which have non-bonding electrons (n-electrons), can also lead to weaker n → π transitions at longer wavelengths. libretexts.org These substituents act as auxochromes, modifying the absorption wavelength and intensity of the main chromophore. They generally cause a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted benzene.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, MS provides an exact molecular weight and insights into the compound's structure via characteristic fragmentation patterns. The presence of a bromine atom is particularly notable in the mass spectrum, as its two primary isotopes, 79Br and 81Br, exist in a nearly 1:1 natural abundance, leading to a distinctive M+2 isotopic pattern for bromine-containing fragments. libretexts.org

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the identification and purity assessment of volatile compounds like this compound. nih.gov In a typical GC-MS analysis, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI).

The resulting mass spectrum displays the molecular ion (M⁺) peak and various fragment ions. For this compound (molecular weight ~203 g/mol ), the molecular ion peak would appear as a pair of peaks of nearly equal intensity at m/z 202 and m/z 204, corresponding to the 79Br and 81Br isotopes, respectively. libretexts.orgstenutz.eu

Common fragmentation pathways for this molecule include:

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a fragment ion at m/z 187/189.

Loss of functional groups: Cleavage can lead to the loss of a formyl radical (•CHO) or carbon monoxide (CO). libretexts.org

Cleavage of the methoxy group: Loss of a methoxy radical (•OCH₃) would produce an ion at m/z 171/173.

These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unequivocal identification and differentiation from its isomers.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 202/204 |

| [M-CH₃]⁺ | Loss of a methyl radical | 187/189 |

| [M-CO]⁺ | Loss of carbon monoxide | 174/176 |

| [M-OCH₃]⁺ | Loss of a methoxy radical | 171/173 |

| [M-Br]⁺ | Loss of a bromine radical | 123 |

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion to several decimal places. This precision allows for the unambiguous determination of a compound's molecular formula by comparing the experimentally measured accurate mass with the theoretical mass calculated from the masses of its constituent isotopes.

For this compound, the molecular formula is C₇H₇BrO₂. The theoretical monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O), is 201.96294 Da. nih.gov HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer, can confirm this exact mass, thereby verifying the compound's elemental formula and distinguishing it from other potential compounds with the same nominal mass. beilstein-journals.org

Table 2: Accurate Mass Data for this compound

| Molecular Formula | Adduct | Theoretical m/z |

| C₇H₇BrO₂ | [M+H]⁺ | 202.97022 |

| C₇H₇BrO₂ | [M+Na]⁺ | 224.95216 |

| C₇H₇BrO₂ | [M-H]⁻ | 200.95566 |

Data sourced from predicted values. uni.lu

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the most definitive methods for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. nih.gov Single-crystal X-ray crystallography, in particular, provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous determination of the solid-state structure.

While the crystal structure of this compound itself is not widely reported in foundational literature, structural studies have been successfully performed on its derivatives and adducts. For instance, the molecular structure of an o-hydroxy Schiff base derivative, (E)-2-Bromo-4-methoxy-6-[(p-tolylimino)methyl]phenol, was characterized by single-crystal X-ray diffraction. scribd.com The crystallographic data revealed that this adduct exists in the phenol-imine tautomeric form in the solid state. Such studies are invaluable as they confirm the connectivity of the atoms and provide insight into the electronic and steric effects of the bromo and methoxy substituents on the phenol ring. scribd.com

Furthermore, crystallographic data exists for this compound as a ligand in a protein-bound state, identified by the PDBe Ligand Code F81 and found in the PDBe Structure 6CO5. nih.gov This demonstrates that the molecule can form stable adducts with biological macromolecules, allowing for the detailed structural investigation of its binding interactions.

Table 3: Crystallographic Data for (E)-2-Bromo-4-methoxy-6-[(p-tolylimino)methyl]phenol

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.345(3) |

| b (Å) | 12.112(3) |

| c (Å) | 9.530(2) |

| β (°) | 98.45(3) |

| Volume (ų) | 1522.9(6) |

| Z | 4 |

Selected data from a study on a derivative of this compound. scribd.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Methoxyphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine a molecule's geometry, spectroscopic properties, and various electronic parameters. scribd.com Calculations are typically performed using specific functionals, such as B3LYP, and a basis set like 6-31G(d,p), which provides a good description of molecular systems. scribd.com

Geometry Optimization and Conformational Analysis

The initial step in most computational studies is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. For substituted phenols, DFT calculations can accurately predict key structural parameters, including bond lengths, bond angles, and dihedral angles.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

DFT calculations are a powerful tool for predicting the spectroscopic signatures of molecules.

Infrared (IR) Spectroscopy: Theoretical vibrational analysis can predict the frequencies and intensities of IR absorption bands. These calculated frequencies correspond to specific vibrational modes of the molecule, such as O-H stretching, C-H stretching, and C-Br stretching. Comparing the calculated IR spectrum with experimental data allows for confident assignment of the observed bands and validation of the computational model. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is effective for calculating the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predictions are instrumental in interpreting experimental NMR spectra and confirming the molecular structure.

For derivatives of 2-Bromo-6-methoxyphenol, studies have shown good agreement between computationally predicted spectra and experimental findings. researchgate.net However, a detailed computational study presenting the predicted IR and NMR data specifically for this compound is not available in the reviewed literature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The energy of the HOMO is related to a molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: The energy of the LUMO corresponds to a molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

The specific calculated energies for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported in the available literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these are expected around the oxygen atoms.

Blue: Regions of positive potential, which are electron-deficient and prone to nucleophilic attack. The hydrogen atom of the hydroxyl group is a likely site of positive potential.

Green: Regions of neutral or near-zero potential.

MEP analysis provides a clear visual guide to the reactive behavior and hydrogen bonding interactions of a molecule. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure by examining charge transfer and conjugative interactions within a molecule. researchgate.net It interprets the electronic wave function in terms of localized Lewis-type orbitals (bonds and lone pairs) and non-Lewis-type orbitals (antibonding and Rydberg orbitals).

This analysis can quantify the stabilizing energy associated with intramolecular interactions, such as hyperconjugation, which results from electron delocalization from an occupied donor orbital to an unoccupied acceptor orbital. For this compound, NBO analysis could reveal interactions between the lone pairs on the oxygen and bromine atoms and the antibonding orbitals of the aromatic ring, providing insight into the molecule's electronic stability.

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the frontier molecular orbitals (E_HOMO and E_LUMO), several quantum chemical descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These global reactivity descriptors are derived using Koopmans' theorem, where the ionization potential (IP) is approximated as -E_HOMO and the electron affinity (EA) as -E_LUMO.

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as: χ = (IP + EA) / 2

Chemical Potential (μ): Related to the "escaping tendency" of electrons from an equilibrium system. It is the negative of electronegativity: μ = -χ

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as: η = (IP - EA) / 2

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. S = 1 / η

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is defined as: ω = μ² / (2η)

These descriptors are fundamental in understanding the relationship between molecular structure and chemical reactivity. researchgate.net However, without the specific HOMO and LUMO energy values for this compound, these parameters cannot be calculated.

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors are fundamental parameters derived from DFT calculations that help predict the reactivity of a molecule. researchgate.net These descriptors quantify aspects of a molecule's response to chemical reactions.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. researchgate.net

These parameters are typically calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.net

Local Reactivity Descriptors , such as Fukui functions, are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint which atoms on the aromatic ring or functional groups are most likely to participate in a reaction.

| Descriptor | Symbol | Formula | Significance | Calculated Value |

| Ionization Potential | I | I ≈ -EHOMO | Electron-donating ability | Data not available |

| Electron Affinity | A | A ≈ -ELUMO | Electron-accepting ability | Data not available |

| Chemical Potential | μ | μ = -(I+A)/2 | Electron escaping tendency | Data not available |

| Chemical Hardness | η | η = (I-A)/2 | Resistance to charge transfer | Data not available |

| Electrophilicity Index | ω | ω = μ²/2η | Electrophilic character | Data not available |

Electrophilicity-Based Charge Transfer (ECT) Analysis

The Electrophilicity-Based Charge Transfer (ECT) is a theoretical descriptor that quantifies the amount of charge transferred between a molecule and another system, such as a biological macromolecule. nih.gov This analysis is particularly useful for predicting the potential toxicity or interaction mechanism of a compound with biological targets like DNA bases. The ECT value indicates whether a molecule will act as an electron acceptor or donor in an interaction. A positive ECT signifies that charge is transferred from the interacting system (e.g., a DNA base) to the molecule , indicating the molecule acts as an electrophile.

For this compound, an ECT analysis could elucidate its interaction with DNA bases (adenine, guanine, cytosine, thymine). Such a study would calculate the charge transfer upon interaction, providing insight into its potential biological activity. researchgate.net

| Interacting System | ECT (ΔN) | Interpretation |

| This compound + Adenine | Data not available | Indicates charge flow direction and magnitude |

| This compound + Guanine | Data not available | Indicates charge flow direction and magnitude |

| This compound + Cytosine | Data not available | Indicates charge flow direction and magnitude |

| This compound + Thymine | Data not available | Indicates charge flow direction and magnitude |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a solid-state crystal lattice is governed by a complex network of intermolecular interactions. Understanding these forces is key to predicting the physical properties of the compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld Surface (HS) analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgbiointerfaceresearch.com The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (di) and outside (de) is used to map different properties. A key property is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. set-science.com

| Contact Type | Contribution (%) | Description |

| H···H | Data not available | Represents interactions between hydrogen atoms, often the most abundant contact. |

| O···H / H···O | Data not available | Corresponds to hydrogen bonding involving the hydroxyl and methoxy (B1213986) groups. |

| C···H / H···C | Data not available | Relates to weaker C-H···π or other van der Waals interactions. |

| Br···H / H···Br | Data not available | Indicates contacts involving the bromine atom, including potential halogen or dihydrogen bonds. |

| Other Contacts | Data not available | Includes C···C, Br···O, etc. |

Hydrogen Bonding and Other Non-Covalent Interactions

The specific functional groups of this compound—a hydroxyl group, a methoxy group, and a bromine atom—dictate the types of non-covalent interactions it can form.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor. The oxygen atoms of both the hydroxyl and methoxy (-OCH₃) groups can act as hydrogen bond acceptors. nih.gov This allows for the formation of robust hydrogen-bonding networks that are often primary drivers in the crystal packing.

Halogen Bonding: The bromine atom can act as a Lewis acid (halogen bond donor), interacting with Lewis bases like the oxygen atoms.

π-π Stacking: The aromatic rings can stack on top of each other, leading to stabilizing π-π interactions.

According to computed properties, the this compound molecule has one hydrogen bond donor and two hydrogen bond acceptors. nih.gov

Molecular Dynamics Simulations (for derivatives and interactions)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation could model the behavior of this compound in different environments, such as in an aqueous solution or interacting with a biological target like a protein active site. Such simulations provide valuable information on conformational changes, solvation effects, and the stability of molecular complexes, which are difficult to observe experimentally.

Computational Studies on Atropisomerism and Rotational Barriers

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond. nih.gov For rotation to be sufficiently restricted to allow for the isolation of individual isomers, the energy barrier must be high. In this compound, the primary axis for potential hindered rotation is the C-O bond of the methoxy group. The presence of the bulky bromine atom adjacent to the methoxy group could potentially create a significant barrier to free rotation.

Computational studies can accurately calculate the potential energy surface for this rotation, identifying the lowest energy (ground state) conformations and the highest energy (transition state) conformations. The energy difference between these states is the rotational barrier (ΔG‡). Atropisomers are classified based on this barrier, with barriers above ~84 kJ/mol (20 kcal/mol) being stable enough for potential separation at room temperature. nih.gov The molecule has one computed rotatable bond. nih.gov

| Parameter | Value | Significance |

| Rotational Barrier (ΔG‡) | Data not available | Determines the stereochemical stability and potential for atropisomerism. |

| Half-life of Isomerization (t1/2) | Data not available | Indicates the time scale for racemization at a given temperature. |

| Atropisomer Class | Data not available | Classifies the stability (e.g., Class 1: fast rotation, Class 3: stable isomers). |

Investigation of Non-Linear Optical (NLO) Properties

The field of non-linear optics (NLO) focuses on the interaction of high-intensity light with materials to produce new optical effects. Organic molecules have become a significant area of NLO research due to their potential for large optical nonlinearities, rapid response times, and the ability to be chemically modified to optimize their NLO properties. Theoretical and computational chemistry provides a powerful framework for investigating these properties at the molecular level, offering insights that can guide the design and synthesis of new NLO materials.

While specific computational studies on the non-linear optical properties of this compound are not extensively documented in publicly available literature, the established methodologies for similar phenolic and aromatic compounds allow for a robust theoretical projection of how such an investigation would be conducted and what parameters would be of key importance.

Detailed research into related molecules, such as brominated dimethoxybenzaldehydes and other substituted benzene (B151609) derivatives, demonstrates a consistent computational approach to evaluating NLO characteristics. nih.govresearchgate.net This approach is primarily centered on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), which have proven effective in calculating the electronic properties that govern NLO responses. nih.gov

The primary goal of these computational investigations is to determine the molecular hyperpolarizabilities, which are tensors describing the non-linear response of a molecule to an applied electric field, such as that from a high-intensity laser. The key parameters derived from these calculations include:

Dipole Moment (μ): This measures the asymmetry of the molecule's charge distribution. A large ground-state dipole moment is often a prerequisite for significant second-order NLO activity.

Linear Polarizability (α): This describes the linear response of the electron cloud to an electric field and is related to the molecule's refractive index.

First-Order Hyperpolarizability (β): This is the crucial parameter for second-order NLO effects like second-harmonic generation (SHG). It quantifies the asymmetric distortion of the electron cloud under a strong electric field. Molecules with a significant β value are promising candidates for NLO applications. researchgate.net

The computational workflow for a molecule like this compound would involve optimizing its ground-state geometry using a DFT method, often with a functional such as B3LYP or a range-separated hybrid like CAM-B3LYP, and an appropriate basis set (e.g., 6-311++G(d,p)). nih.govnih.gov Following geometry optimization, the electric properties (μ, α, and β) are calculated. The substitution of the benzene ring with electron-donating (methoxy, hydroxyl) and electron-withdrawing (bromo) groups can lead to intramolecular charge transfer (ICT), a key mechanism for enhancing the first-order hyperpolarizability. researchgate.net

The calculated values for the first-order hyperpolarizability are typically reported as tensor components (β_xxx, β_xyy, β_zxx, etc.) from which the total or static hyperpolarizability (β_tot) is derived using the following equation:

β_tot = [(β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)²]^(1/2)

The results of such calculations are typically presented in detailed tables to allow for a quantitative assessment of the molecule's NLO potential. While experimental data for this compound is not available, the table below is an illustrative example of how the NLO properties calculated via DFT would be presented.

Illustrative Data Table: Calculated NLO Properties for this compound

Disclaimer: The following data is hypothetical and for illustrative purposes only. It demonstrates the typical format of results from a DFT calculation and does not represent actual computational or experimental values for this compound.

| Parameter | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | |

| μ_x | -1.58 |

| μ_y | 0.95 |

| μ_z | -0.12 |

| μ_total (Debye) | 1.85 |

| Linear Polarizability (α) | |

| α_xx | 120.5 |

| α_yy | 95.3 |

| α_zz | 45.1 |

| ⟨α⟩ (esu x 10-24) | 13.0 |

| First-Order Hyperpolarizability (β) | |

| β_xxx | -250.7 |

| β_xyy | 35.2 |

| β_xzz | 15.8 |

| β_yyy | -90.1 |

| β_yzz | -25.6 |

| β_yxx | -40.3 |

| β_zzz | -5.9 |

| β_zxx | -10.4 |

| β_zyy | 8.1 |

| β_tot (esu x 10-30) | 9.8 |

Advanced Applications and Research Frontiers of 2 Bromo 6 Methoxyphenol

Applications in Medicinal Chemistry Research

Precursors for Biologically Active Compounds

2-Bromo-6-methoxyphenol and its structural isomers are foundational building blocks for the synthesis of more complex, biologically active molecules. The presence of the phenolic hydroxyl, methoxy (B1213986), and bromo groups allows for a variety of chemical transformations, making it a versatile starting material.

Researchers have utilized derivatives of this compound to create novel molecular architectures. For instance, 2-bromo-4,5-dimethoxybenzaldehyde, a closely related aldehyde derivative, serves as a key intermediate in the Claisen-Schmidt condensation reaction to produce chalcones. researchgate.net This reaction, which involves the condensation of an aldehyde with a ketone, is a fundamental method for synthesizing chalcones, a class of compounds known for their diverse biological activities. researchgate.net

Furthermore, the core bromophenol structure is employed in the synthesis of new series of methylated and acetylated derivatives. nih.govmdpi.com These reactions typically involve simple operational procedures to modify the hydroxyl and other functional groups, leading to libraries of new compounds that can be screened for various biological effects. nih.govmdpi.com The synthesis of 7-bromo-2-aminofluorene compounds modified with nitroxides also demonstrates the utility of brominated precursors in creating hybrid molecules with dual functionalities, such as anti-amyloid and antioxidant properties. nih.gov These synthetic strategies highlight the importance of the this compound scaffold in generating novel chemical entities for drug discovery.

Exploration of Potential Antioxidant and Anti-inflammatory Agents

Derivatives originating from bromophenol structures, including those related to this compound, have been a focus of research for their potential antioxidant and anti-inflammatory properties. Oxidative stress and inflammation are underlying factors in many chronic diseases, making compounds that can modulate these processes valuable therapeutic candidates.

In one study, novel methylated and acetylated bromophenol derivatives were synthesized and evaluated for their antioxidant capabilities. Specific compounds, such as 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene and (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate, were shown to mitigate hydrogen peroxide (H₂O₂)-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in HaCaT keratinocyte cells. nih.govmdpi.com

Additionally, research into 2-aminofluorenes N-alkylated with nitroxide precursors, derived from a bromo-fluorene scaffold, has identified compounds with significant ROS scavenging abilities. nih.gov The compound 7-bromo-N–[(1-Oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine-4yl)methyl]-9H-fluoren-2-amine and its hydroxylamine (B1172632) salt demonstrated notable anti-inflammatory effects on endothelial brain cells, further underscoring the potential of this chemical class in addressing inflammation-related pathologies. nih.gov

Table 1: Antioxidant Activity of Selected Bromophenol Derivatives

| Compound Name | Cell Line | Activity | Source |

|---|---|---|---|

| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene | HaCaT | Ameliorated H₂O₂-induced oxidative damage and ROS generation | nih.govmdpi.com |

| (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | HaCaT | Ameliorated H₂O₂-induced oxidative damage and ROS generation | nih.govmdpi.com |

| 7-bromo-N–[(1-Oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine-4yl)methyl]-9H-fluoren-2-amine | Endothelial brain cells | ROS scavenging and anti-inflammatory properties | nih.gov |

Development of Anticancer Research Agents

The development of novel anticancer agents is a critical area of medicinal chemistry, and derivatives of this compound have shown promise in this domain. By modifying the basic structure, scientists have created compounds with significant cytotoxic activity against various cancer cell lines.

One key area of investigation involves chalcones. A chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, was synthesized and tested for its anticancer activity against the MCF-7 breast cancer cell line. researchgate.net The study found that this compound exhibited moderate activity in inhibiting the growth of these cancer cells, with an IC₅₀ value of 42.19 µg/mL. researchgate.net Another study synthesized a chalcone derivative, (2E)-3-(2-bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl) prop-2-en-1-one, which demonstrated potent anticancer activity on MCF7 cells with IC₅₀ values ranging from 6.555 to 10.14 µM. researchgate.net This compound was found to induce apoptosis through the activation of caspases 9 and 3. researchgate.net

Other research has focused on different classes of bromophenol derivatives. A compound identified as (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate was found to inhibit the viability of leukemia K562 cells and induce apoptosis without affecting the cell cycle distribution. nih.govmdpi.com Furthermore, a series of N-(5-methoxyphenyl)-4-methoxybenzenesulphonamides with bromo and methoxy substitutions were synthesized and found to be potent inhibitors of cell proliferation, particularly against the MCF7 human breast adenocarcinoma cell line. nih.gov The most active compounds were found to disrupt the microtubule network in cells and cause cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death. nih.gov

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Source |